molecular formula C9H12N2O2 B13587095 1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid

1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13587095
M. Wt: 180.20 g/mol
InChI Key: MBTYOWDAKBRQBI-UHFFFAOYSA-N
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Description

1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a cyclopropane ring attached to the carboxylic acid group and a pyrazole ring substituted with two methyl groups at positions 1 and 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxylic acid with cyclopropane derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid methyl ester
  • 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxamide
  • 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylate

Uniqueness: this compound is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a pyrazole ring with methyl substitutions.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-(1,4-dimethylpyrazol-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-5-11(2)10-7(6)9(3-4-9)8(12)13/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

MBTYOWDAKBRQBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C2(CC2)C(=O)O)C

Origin of Product

United States

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